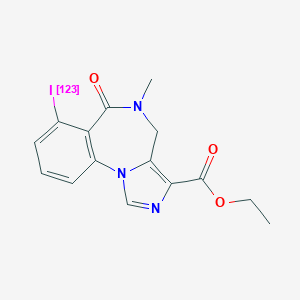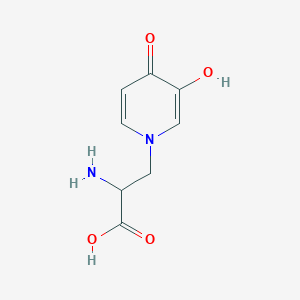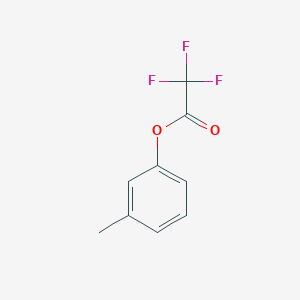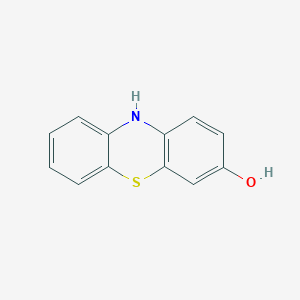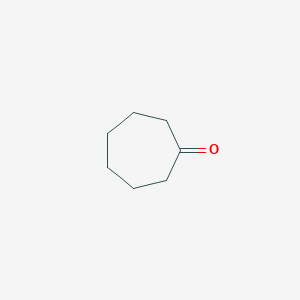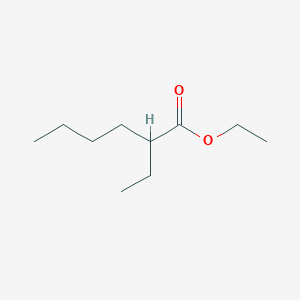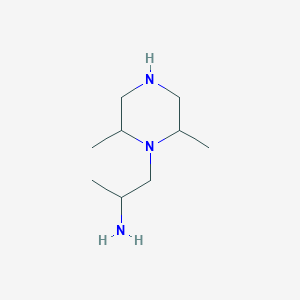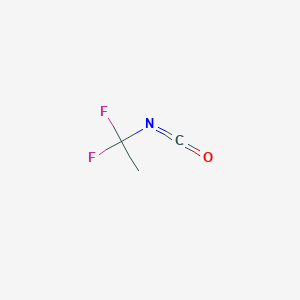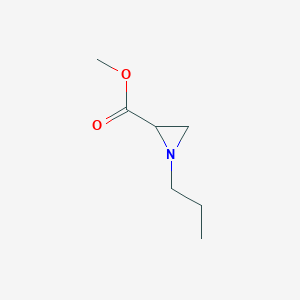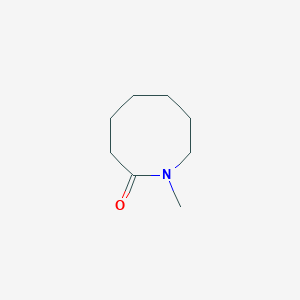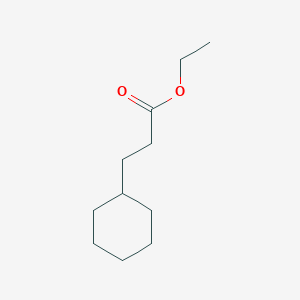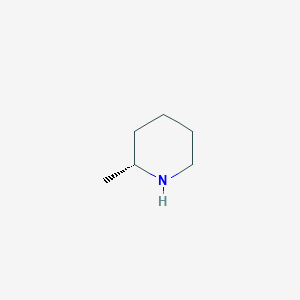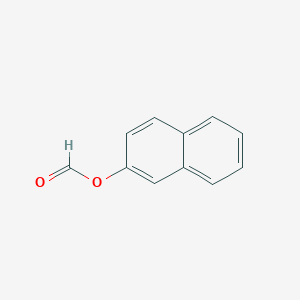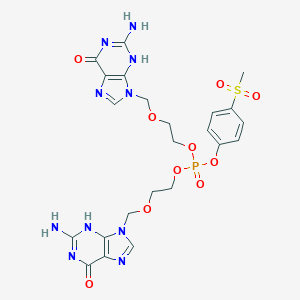
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate, also known as BMH-21, is a novel small-molecule inhibitor that has shown promising results in preclinical studies. BMH-21 is a DNA intercalator that selectively targets G-quadruplex structures, which are non-canonical DNA structures that are found in the promoter regions of many oncogenes. The ability of BMH-21 to selectively target G-quadruplex structures makes it a potential therapeutic agent for cancer treatment.
Wirkmechanismus
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate selectively binds to G-quadruplex structures in the promoter regions of oncogenes, leading to the inhibition of transcriptional activation of these genes. This results in the downregulation of oncogene expression and the inhibition of cancer cell proliferation.
Biochemische Und Physiologische Effekte
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has a low toxicity profile and does not affect normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has a high selectivity for G-quadruplex structures, which makes it a useful tool for studying the role of G-quadruplex structures in cancer biology. However, Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has some limitations. It is not effective against all types of cancer, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate. One direction is the development of more potent and selective G-quadruplex inhibitors. Another direction is the development of Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate as a therapeutic agent for cancer treatment. Clinical trials are needed to determine the safety and efficacy of Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate in humans. Additionally, the role of G-quadruplex structures in cancer biology needs to be further elucidated.
Synthesemethoden
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-(methylsulfonyl)phenylboronic acid with 2-(guanin-9-ylmethoxy)ethyl bromide to form the intermediate compound. The intermediate compound is then reacted with bis(2-hydroxyethyl)phosphate to form Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate.
Wissenschaftliche Forschungsanwendungen
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has been extensively studied in preclinical models of cancer. In vitro studies have shown that Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate selectively inhibits the proliferation of cancer cells that express G-quadruplex structures in their promoter regions. In vivo studies have shown that Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate inhibits tumor growth in mouse xenograft models of cancer.
Eigenschaften
CAS-Nummer |
125440-27-9 |
|---|---|
Produktname |
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate |
Molekularformel |
C23H27N10O10PS |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
bis[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl] (4-methylsulfonylphenyl) phosphate |
InChI |
InChI=1S/C23H27N10O10PS/c1-45(37,38)15-4-2-14(3-5-15)43-44(36,41-8-6-39-12-32-10-26-16-18(32)28-22(24)30-20(16)34)42-9-7-40-13-33-11-27-17-19(33)29-23(25)31-21(17)35/h2-5,10-11H,6-9,12-13H2,1H3,(H3,24,28,30,34)(H3,25,29,31,35) |
InChI-Schlüssel |
CQBSOGFPVYFEBP-UHFFFAOYSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCCOCN2C=NC3=C2NC(=NC3=O)N)OCCOCN4C=NC5=C4NC(=NC5=O)N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCCOCN2C=NC3=C2N=C(NC3=O)N)OCCOCN4C=NC5=C4N=C(NC5=O)N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCCOCN2C=NC3=C2NC(=NC3=O)N)OCCOCN4C=NC5=C4NC(=NC5=O)N |
Synonyme |
bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




